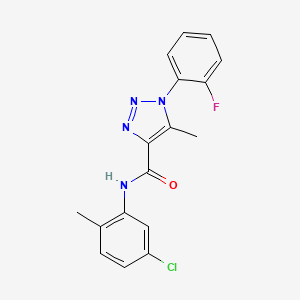
N-(5-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and neuroprotective activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a 1,2,3-triazole ring which is known for its pharmacological versatility. The specific structural components include:
- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and biological activity of the compound.
- Triazole Ring : Known for its role in various biological activities, including anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,3-triazole derivatives in cancer treatment. The compound has shown promising results against various cancer cell lines.
Case Study: Lung Cancer
A study indicated that compounds containing the 1,2,3-triazole structure could induce cell cycle arrest and apoptosis in lung cancer cells. For example:
- IC50 Values : The compound exhibited IC50 values ranging from 1.02 to 74.28 μM against A549 lung cancer cells, indicating moderate to strong antiproliferative activity .
- Mechanism of Action : It was suggested that the triazole moiety contributes to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been explored. Research indicates that these compounds can exhibit significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 μg/mL |
| This compound | S. aureus | 15 μg/mL |
The presence of electron-withdrawing groups such as chlorine enhances the antibacterial efficacy compared to compounds with electron-donating groups .
Neuroprotective Activity
Emerging research has pointed towards the neuroprotective effects of triazole derivatives. One study demonstrated that certain triazole compounds could inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Mechanism Insights
- NF-kB Pathway Inhibition : The compound was found to block NF-kB signaling pathways, reducing inflammation and protecting against neurodegenerative processes .
- Cytotoxicity Studies : In vitro studies showed low cytotoxicity at therapeutic concentrations (up to 50 μM) while maintaining protective effects against neurotoxic agents like Aβ .
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-7-8-12(18)9-14(10)20-17(24)16-11(2)23(22-21-16)15-6-4-3-5-13(15)19/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENWZGUGJSPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














